N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-7-24-17-12-16(8-9-18(17)29-13-22(4,5)21(24)25)23-30(26,27)20-11-15(3)14(2)10-19(20)28-6/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBGUVNMZHZVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, structure-activity relationships, and molecular interactions.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzo[b][1,4]oxazepin core, which is known for various pharmacological activities. The presence of a sulfonamide group enhances its biological profile by potentially increasing solubility and bioavailability.
Molecular Structure
| Component | Description |
|---|---|
| Core Structure | Benzo[b][1,4]oxazepin |
| Functional Groups | Sulfonamide, Methoxy, Dimethyl groups |
| Molecular Weight | 478.53 g/mol |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These results indicate that the compound possesses potent antibacterial activity comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the benzo[b][1,4]oxazepin core or the sulfonamide group can drastically alter its efficacy. For instance:
- Dimethyl Substitution : Enhances lipophilicity and membrane permeability.
- Trifluoromethyl Group : Potentially increases binding affinity to bacterial targets due to electronic effects.
Molecular Interactions
Molecular docking studies have provided insights into how this compound interacts with bacterial ribosomes:
- Binding Affinity : The compound exhibits a high binding affinity (-9.00 kcal/mol) to the ribosomal A-site.
- Hydrogen Bonding : Key interactions include hydrogen bonds with specific amino acids in the ribosomal RNA.
Q & A
Basic: What are the standard synthesis protocols for this compound, and how are intermediates characterized?
Answer:
Synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursors under reflux conditions using solvents like toluene or THF .
- Sulfonamide introduction : Reacting the core with activated sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment .
Advanced: How can synthetic challenges (e.g., low yield in sulfonamide coupling) be systematically addressed?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Methodological optimizations include:
- Temperature control : Lowering reaction temperatures to reduce undesired byproducts (e.g., 0–5°C for sulfonamide coupling) .
- Solvent screening : Testing polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- In-line monitoring : Using FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks to key functional groups (e.g., sulfonamide NH at δ 9.5–10.5 ppm, oxazepine carbonyl at δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching calculated mass ± 2 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .
Advanced: How can conflicting NMR data (e.g., unresolved diastereotopic protons) be resolved?
Answer:
- Variable temperature NMR : Cool samples to –40°C to slow conformational exchange and split overlapping signals .
- COSY/NOESY : Map coupling networks and spatial proximities to assign ambiguous protons .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Enzyme inhibition assays : Test activity against carbonic anhydrases or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cellular viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Answer:
- Assay validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .
- Metabolic stability testing : Rule out false negatives due to rapid degradation (e.g., liver microsome assays) .
- Off-target profiling : Use proteome-wide approaches (e.g., thermal shift assays) to identify unintended interactions .
Basic: What functional groups dictate the compound’s reactivity?
Answer:
Key reactive sites include:
- Sulfonamide group : Susceptible to hydrolysis under acidic/basic conditions .
- Oxazepine carbonyl : Participates in nucleophilic additions (e.g., Grignard reactions) .
- Methoxy groups : Undergo demethylation under strong oxidizing conditions (e.g., BBr₃) .
Advanced: How does solvent polarity influence unexpected reactivity (e.g., ring-opening vs. substitution)?
Answer:
- Polar solvents (DMF, DMSO) : Stabilize charged intermediates, favoring SN2 substitution at the oxazepine nitrogen .
- Nonpolar solvents (toluene, hexane) : Promote ring-opening via radical pathways under UV irradiation .
- Kinetic studies : Monitor reaction rates via stopped-flow UV-Vis to map solvent-dependent pathways .
Basic: Which analytical methods are used to assess purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and humidity to identify degradation products .
- X-ray crystallography : Confirm solid-state stability and polymorphism risks .
Advanced: How to develop a stability-indicating method for detecting trace degradation products?
Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) to identify low-abundance degradants .
- Accelerated stability testing : Store samples at 40°C/75% RH for 3 months and profile degradation kinetics .
- Multivariate analysis : Apply PCA to chromatographic data to distinguish degradation pathways .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP calculation : Use MarvinSketch or ACD/Labs for octanol-water partition coefficients .
- pKa estimation : SPARC or MoKa software to predict ionization states .
- Docking studies : AutoDock Vina for preliminary target-binding hypotheses .
Advanced: How to reconcile discrepancies between predicted and experimental solubility data?
Answer:
- Co-solvent screening : Test binary mixtures (e.g., PEG 400/water) to enhance solubility .
- Crystal engineering : Modify salt forms (e.g., hydrochloride) or co-crystals to improve dissolution .
- Molecular dynamics (MD) simulations : Model solvation shells to identify aggregation-prone conditions .
Basic: What structural analogs are reported, and how do substitutions alter activity?
Answer:
- Ethyl vs. allyl substitution : Allyl derivatives show improved kinase inhibition but reduced metabolic stability .
- Methoxy positioning : Para-methoxy groups enhance solubility but decrease receptor binding affinity .
- Comparative SAR table :
| Substituent | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 5-Ethyl | 120 ± 15 | 0.8 |
| 5-Allyl | 45 ± 6 | 0.3 |
| 2-Methoxy-4-methyl | 200 ± 20 | 1.2 |
Advanced: How to prioritize synthetic routes for derivatives with conflicting SAR data?
Answer:
- Multi-parameter optimization : Use Pareto front analysis to balance potency, solubility, and synthetic complexity .
- Late-stage diversification : Introduce substituents via Suzuki-Miyaura coupling or click chemistry to conserve core synthesis efforts .
- Machine learning : Train models on existing SAR data to predict promising substitutions .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential irritancy .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to design a scalable synthesis route without compromising purity?
Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat management .
- Process analytical technology (PAT) : Use inline FTIR to monitor critical quality attributes (CQAs) in real time .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
